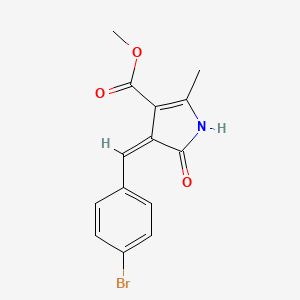![molecular formula C22H30N4O B3897558 N-[4-(diethylamino)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B3897558.png)
N-[4-(diethylamino)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine
描述
N-[4-(diethylamino)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of N-[4-(diethylamino)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine involves the inhibition of this compound. This compound is a serine/threonine kinase that regulates various cellular processes by phosphorylating its substrates. The inhibition of this compound by this compound leads to the activation of various signaling pathways such as Wnt signaling, which plays a crucial role in various physiological processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in scientific research. It has been shown to have inhibitory effects on this compound, which leads to the activation of various signaling pathways such as Wnt signaling. The activation of Wnt signaling has been linked to various physiological processes such as cell proliferation, differentiation, and apoptosis. Additionally, this compound has been shown to have potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, and cancer.
实验室实验的优点和局限性
The advantages of using N-[4-(diethylamino)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine in lab experiments include its high purity and high yield, which allows for accurate and reproducible results. Additionally, its inhibitory effects on this compound make it a valuable tool in studying various cellular processes such as glycogen metabolism, gene expression, and cell cycle progression. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
未来方向
The future directions of N-[4-(diethylamino)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine include further studies to determine its potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, and cancer. Additionally, the optimization of its synthesis method and the determination of its optimal dosage and administration will be crucial in its clinical development. Furthermore, the identification of its potential side effects and toxicity will be important in ensuring its safety and efficacy in clinical trials.
科学研究应用
N-[4-(diethylamino)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have inhibitory effects on glycogen synthase kinase-3 (this compound), which is a key enzyme involved in various cellular processes such as glycogen metabolism, gene expression, and cell cycle progression. The inhibition of this compound by this compound has been linked to potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, and cancer.
属性
IUPAC Name |
N,N-diethyl-4-[(Z)-[4-(2-methoxyphenyl)piperazin-1-yl]iminomethyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O/c1-4-24(5-2)20-12-10-19(11-13-20)18-23-26-16-14-25(15-17-26)21-8-6-7-9-22(21)27-3/h6-13,18H,4-5,14-17H2,1-3H3/b23-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRAXDDYILJZRM-NKFKGCMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N\N2CCN(CC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 4-{[(4-phenyl-1-piperazinyl)imino]methyl}benzoate](/img/structure/B3897476.png)
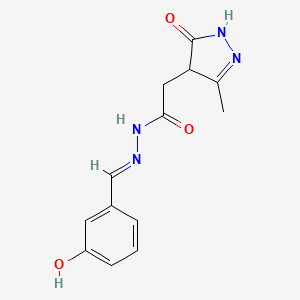
![4-(2-methoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-piperazinamine](/img/structure/B3897494.png)
![2-methoxy-2-phenyl-N-{1-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B3897496.png)
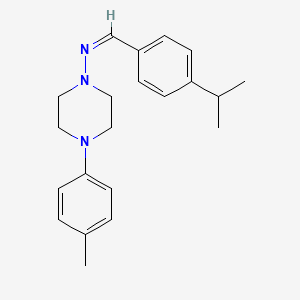
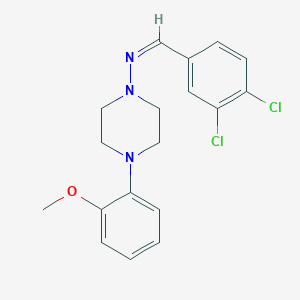
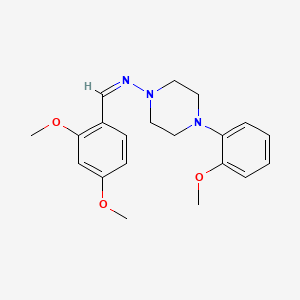
![[2-({[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid](/img/structure/B3897534.png)
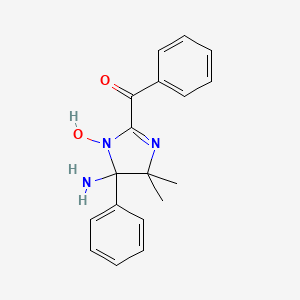
![3-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B3897545.png)
![4-{[4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B3897550.png)


